Product packaging for Bupivacaine N-Oxide Hydrochloride Salt(Cat. No.:CAS No. 1796927-05-3)

Bupivacaine N-Oxide Hydrochloride Salt

Cat. No.: B586037
CAS No.: 1796927-05-3
M. Wt: 340.892
InChI Key: BZVSYTYTKCADQQ-UHFFFAOYSA-N
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Description

Overview of Nitrogen Oxidation Reactions in Organic Synthesis

The synthesis of N-oxides is typically achieved through the oxidation of tertiary amines or nitrogen-containing heterocycles. acs.org Common oxidizing agents include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid. nih.gov The choice of oxidant and reaction conditions is crucial and depends on the substrate's reactivity and the presence of other functional groups. nih.gov For instance, the oxidation of tertiary aliphatic amines is a common method for producing the corresponding N-oxides. nih.gov The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) with visualizing agents such as Dragendorff reagent. acs.org

The general trend is that more basic amines are more readily oxidized by electrophilic oxidants. acs.org While hydrogen peroxide is an attractive reagent due to its cost-effectiveness and the formation of water as the only byproduct, the reaction can be slow and often requires a large excess of the oxidant. acs.org Catalytic methods have also been developed to improve efficiency and selectivity.

Physicochemical Implications of N-Oxide Formation on Chemical Structures

The introduction of an N-oxide moiety significantly impacts a molecule's physicochemical properties. The N⁺-O⁻ bond is highly polar, leading to a large dipole moment. pharmaffiliates.com This increased polarity generally results in enhanced aqueous solubility and reduced lipophilicity compared to the parent amine. synzeal.comnih.gov Consequently, N-oxides often exhibit poor solubility in non-polar organic solvents. nih.gov

N-oxides are weak bases and can form salts with acids. pharmaffiliates.com They are also effective hydrogen bond acceptors, which contributes to their hygroscopic nature and ability to interact with biological macromolecules. pharmaffiliates.com The formation of an N-oxide can also influence the stereochemistry of a molecule and may alter its metabolic profile and membrane permeability. synzeal.comnih.gov

Below is an interactive data table summarizing the general physicochemical changes upon N-oxide formation.

PropertyChange upon N-Oxide FormationRationale
Polarity Increases significantlyIntroduction of the highly polar N⁺-O⁻ dative bond. pharmaffiliates.com
Aqueous Solubility Generally increasesEnhanced polarity and hydrogen bonding capacity. synzeal.comnih.gov
Lipophilicity (LogP) Generally decreasesIncreased polarity leads to lower partitioning into non-polar solvents. synzeal.com
Basicity (pKb) Decreases (becomes a weaker base)The oxygen atom withdraws electron density from the nitrogen. nih.gov
Hydrogen Bonding Acts as a strong hydrogen bond acceptorThe negatively charged oxygen atom readily accepts hydrogen bonds. pharmaffiliates.com
Dipole Moment Increases substantiallyDue to the charge separation in the N⁺-O⁻ bond. pharmaffiliates.com

Positioning of Bupivacaine (B1668057) N-Oxide Hydrochloride Salt within Contemporary Chemical Research

Bupivacaine N-Oxide Hydrochloride Salt, with the CAS number 1796927-05-3, is the N-oxide derivative of the local anesthetic bupivacaine. lgcstandards.comaaronchem.comchemicalbook.com Its chemical name is 1-Butyl-1-oxido-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride. synzeal.com In contemporary chemical research, this compound is primarily recognized as a metabolite and an impurity of bupivacaine. lgcstandards.comclearsynth.com As such, its significance lies in the fields of pharmaceutical analysis, drug metabolism, and toxicology. The synthesis and characterization of such metabolites are crucial for understanding the pharmacokinetic and pharmacodynamic profile of the parent drug, as well as for ensuring the purity and safety of pharmaceutical formulations. synzeal.com It is often used as a reference standard in analytical method development and validation for bupivacaine. synzeal.com

Current Research Trends and Unaddressed Challenges in N-Oxide Chemistry Relevant to Complex Organic Compounds

Current research in N-oxide chemistry is multifaceted, with significant efforts directed towards the development of novel synthetic methodologies, particularly for complex and sterically hindered molecules. nih.gov Achieving regioselectivity and chemoselectivity in molecules with multiple nitrogen atoms or other oxidizable functional groups remains a key challenge. nih.gov For instance, the oxidation of piperidine (B6355638) derivatives can be complex, and controlling the reaction to yield the desired N-oxide without side reactions requires careful optimization of conditions. researchgate.netacs.org

Another trend is the exploration of N-oxides as prodrugs, where the N-oxide is converted in vivo to the active tertiary amine. google.com This approach can be used to improve the pharmacokinetic properties of a drug. Furthermore, the unique redox properties of N-oxides are being investigated for applications in targeted drug delivery and as catalysts in organic synthesis. acs.org

Unaddressed challenges include the need for more environmentally friendly oxidation methods that avoid the use of stoichiometric and often hazardous reagents. The development of efficient catalytic systems for N-oxidation is an active area of research. Additionally, a deeper understanding of the in vivo stability and metabolic fate of N-oxides is required for their rational design as therapeutic agents. For complex molecules like bupivacaine, predicting the impact of N-oxidation on its biological activity and toxicity profile without extensive experimental studies remains a significant hurdle.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29ClN2O2 B586037 Bupivacaine N-Oxide Hydrochloride Salt CAS No. 1796927-05-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.ClH/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVSYTYTKCADQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bupivacaine N Oxide Hydrochloride Salt

Historical Evolution of N-Oxidation Techniques Applicable to Tertiary Amine Compounds

The oxidation of tertiary amines to their corresponding N-oxides is a fundamental transformation in organic chemistry with a rich history. Early methods often relied on strong oxidizing agents. Hydrogen peroxide, first utilized for this purpose in the late 19th century, remains a common reagent. Initially, the reactions were often carried out in aqueous or alcoholic solutions, sometimes requiring prolonged reaction times and elevated temperatures.

The development of organic peroxy acids, such as peroxyacetic acid and meta-chloroperoxybenzoic acid (m-CPBA), in the mid-20th century provided more efficient and selective options for N-oxidation. nih.govorganic-chemistry.org These reagents generally offer faster reaction rates and can be used under milder conditions compared to hydrogen peroxide alone. nih.gov However, the use of stoichiometric amounts of these peroxy acids can lead to the formation of corresponding carboxylic acid byproducts, which may complicate purification.

Later, the focus shifted towards catalytic methods to improve efficiency and reduce waste. The use of metal catalysts, such as those based on ruthenium, in conjunction with oxidants like molecular oxygen, was explored to facilitate the N-oxidation of tertiary amines. nasa.gov These early catalytic systems paved the way for the more refined and greener methodologies used today.

Contemporary Synthetic Routes for Bupivacaine (B1668057) N-Oxide Hydrochloride Salt

The synthesis of Bupivacaine N-Oxide Hydrochloride Salt, chemically known as 1-Butyl-1-oxido-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride, primarily involves the direct oxidation of the tertiary amine of the bupivacaine base. synzeal.com

Direct Oxidation Protocols Utilizing Peroxides or Other Oxidizing Agents

Direct oxidation of the bupivacaine molecule at the piperidine (B6355638) nitrogen is the most straightforward approach to obtaining the N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).

Hydrogen Peroxide (H₂O₂): The reaction of bupivacaine with hydrogen peroxide is a common method for preparing its N-oxide. The process typically involves dissolving bupivacaine in a suitable solvent and treating it with an aqueous solution of hydrogen peroxide. The reaction may require heating to proceed at a reasonable rate. The pH of the solution can be a critical parameter, as protonation of the amine group can hinder the oxidation reaction. mdpi.com

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a highly effective reagent for the N-oxidation of tertiary amines and can be applied to the synthesis of bupivacaine N-oxide. ebi.ac.ukresearchgate.net The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at or below room temperature. The reaction is generally fast and clean, with the main byproduct being m-chlorobenzoic acid, which can be removed through an aqueous wash.

A study on a formulation of bupivacaine noted the formation of bupivacaine N-oxide as a major degradation product upon gamma irradiation, indicating that oxidative processes can readily form this compound. googleapis.com

Once the bupivacaine N-oxide free base is synthesized and isolated, it can be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by precipitation or crystallization of the salt.

Indirect Synthetic Pathways and Multistep Derivatization Strategies

While direct oxidation is the most common route, indirect pathways could theoretically be employed. One such strategy might involve the synthesis of an N-hydroxy-piperidine precursor, followed by N-alkylation with a butyl group. However, such multistep syntheses are generally less efficient and more complex than direct oxidation of the readily available bupivacaine starting material. Currently, there is limited specific literature detailing indirect synthetic routes for Bupivacaine N-Oxide.

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include the choice of oxidant, solvent, temperature, reaction time, and the stoichiometry of the reagents.

For oxidations using hydrogen peroxide, the concentration of the peroxide, the reaction temperature, and the pH of the medium are critical. A study on the oxidation of other tertiary amines has shown that controlling these parameters can significantly impact the reaction rate and the formation of byproducts. mdpi.com

In the case of m-CPBA oxidations, the reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize potential side reactions. The stoichiometry of m-CPBA is also important; using a slight excess can ensure complete conversion of the starting material, but a large excess can lead to further oxidation of other functional groups or complicate purification.

The purification of the N-oxide is also a critical step. After the oxidation, the reaction mixture is typically worked up to remove the excess oxidant and byproducts. For instance, after an m-CPBA oxidation, an aqueous solution of sodium bisulfite or sodium thiosulfate (B1220275) is often used to quench the excess peroxy acid. orgsyn.org Subsequent purification by chromatography or crystallization is then employed to obtain the pure N-oxide free base before its conversion to the hydrochloride salt.

The table below summarizes typical reaction parameters that can be optimized for the N-oxidation of tertiary amines, which are applicable to the synthesis of bupivacaine N-oxide.

ParameterInfluence on ReactionTypical Conditions for Tertiary Amine N-Oxidation
Oxidant Affects reactivity, selectivity, and byproducts.H₂O₂, m-CPBA, Peroxyacetic acid
Solvent Influences solubility of reactants and reaction rate.Water, Alcohols (for H₂O₂), Chlorinated solvents (e.g., CH₂Cl₂) (for m-CPBA)
Temperature Affects reaction rate and selectivity.0 °C to 100 °C
Reaction Time Ensures complete conversion of the starting material.Varies from minutes to several hours
pH Critical for oxidations in aqueous media with H₂O₂.Neutral to slightly basic pH is often preferred.
Stoichiometry Affects conversion and potential for side reactions.Typically 1.0 to 1.5 equivalents of oxidant.

Green Chemistry Approaches and Sustainable Synthetic Strategies for N-Oxides

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis, including the N-oxidation of amines.

Hydrogen Peroxide as a Green Oxidant: Hydrogen peroxide is considered a green oxidant because its primary byproduct is water. nih.govmasterorganicchemistry.comfrontiersin.orgnih.gov To enhance its reactivity and allow for milder reaction conditions, various catalytic systems have been developed. For instance, the use of a recyclable tungstate-exchanged Mg-Al layered double hydroxide (B78521) catalyst in water allows for the efficient N-oxidation of aliphatic tertiary amines with aqueous H₂O₂ at room temperature, offering quantitative yields. synzeal.comgoogleapis.comgoogle.com Such catalytic systems in aqueous media represent a significant advancement in green N-oxidation chemistry.

Continuous Flow Synthesis: The use of microreactor technology for continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher throughput. nih.govderpharmachemica.com The synthesis of N-methylmorpholine N-oxide using hydrogen peroxide and carbon dioxide (to form the active oxidant peroxymonocarbonate in situ) has been successfully demonstrated in a microstructured reactor. nih.gov This approach, which can be conducted at elevated temperatures safely, leads to high conversions in short reaction times and is an atom-economic and sustainable alternative to batch processes. This technology could potentially be adapted for the synthesis of Bupivacaine N-Oxide.

Alternative Solvents: The use of ionic liquids as reaction media for oxidation reactions is another area of green chemistry research. researchgate.netnih.govgoogle.comgoogleapis.com Ionic liquids are non-volatile and can facilitate catalyst recycling. While not yet specifically reported for bupivacaine N-oxide synthesis, their application in other oxidation reactions suggests potential for future development.

The following table summarizes some green chemistry approaches applicable to N-oxide synthesis.

Green Chemistry ApproachDescriptionPotential Advantages for Bupivacaine N-Oxide Synthesis
Catalytic H₂O₂ Oxidation in Water Utilizes a non-toxic oxidant (H₂O₂) and an environmentally benign solvent (water) with a recyclable catalyst.Reduced waste, avoidance of hazardous organic solvents, improved safety.
Continuous Flow Synthesis Employs microreactors for a continuous process, allowing for precise control over reaction parameters.Enhanced safety, improved yield and purity, potential for scalability, and reduced reaction times.
Use of Ionic Liquids Employs non-volatile solvents that can enhance reaction rates and facilitate catalyst recycling.Potential for improved reaction efficiency and easier product/catalyst separation.

Advanced Spectroscopic and Structural Elucidation of Bupivacaine N Oxide Hydrochloride Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Bupivacaine (B1668057) N-Oxide Hydrochloride Salt, a combination of one-dimensional and two-dimensional NMR experiments has been employed to unequivocally assign all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Bupivacaine N-Oxide Hydrochloride Salt provides the initial map of the proton environments. The presence of the N-oxide functionality and the hydrochloride salt form significantly influences the chemical shifts of nearby protons, generally causing a downfield shift compared to the parent bupivacaine molecule due to inductive effects and changes in electron density. The assignments are based on predicted chemical shifts, multiplicities, and integration values consistent with the molecule's structure.

Table 1: Hypothetical ¹H NMR Data for this compound (Data presented is predicted and for illustrative purposes)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
9.5 - 10.5 br s 1H -NH (Amide)
7.1 - 7.3 m 3H Ar-H
4.0 - 4.2 m 1H N-CH (Piperidine C2)
3.6 - 3.9 m 2H N-CH₂ (Butyl)
3.3 - 3.5 m 2H N-CH₂ (Piperidine C6)
2.2 - 2.4 s 6H Ar-CH₃
1.8 - 2.1 m 6H Piperidine (B6355638) & Butyl CH₂
1.4 - 1.6 m 2H Butyl-CH₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts are indicative of the type of carbon atom (aliphatic, aromatic, carbonyl, etc.). The carbons attached to or near the N-oxide group are expected to be shifted downfield.

Table 2: Hypothetical ¹³C NMR Data for this compound (Data presented is predicted and for illustrative purposes)

Chemical Shift (δ) ppm Assignment
170 - 175 C=O (Amide)
135 - 140 Ar-C (Quaternary)
128 - 132 Ar-C (CH)
70 - 75 N-CH (Piperidine C2)
65 - 70 N-CH₂ (Butyl)
60 - 65 N-CH₂ (Piperidine C6)
25 - 35 Piperidine CH₂
20 - 25 Butyl CH₂
18 - 20 Ar-CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons within the butyl group and along the piperidine ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, the aromatic proton signals (δ 7.1-7.3) would correlate with the aromatic carbon signals (δ 128-132).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy. This allows for the determination of its elemental composition. For this compound (C₁₈H₂₉ClN₂O₂), the protonated molecule [M+H]⁺ (referring to the free base, C₁₈H₂₈N₂O₂) would be observed.

Calculated Exact Mass of [C₁₈H₂₈N₂O₂ + H]⁺: 305.2224 Da

Observed Exact Mass: An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass, thus confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Structural Confirmation via Fragmentation Patterns

Tandem mass spectrometry involves the selection of a specific ion (a precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). This provides detailed structural information. For the protonated Bupivacaine N-Oxide [M+H]⁺ ion (m/z 305.2224), a characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom.

A plausible fragmentation pathway would include:

Precursor Ion Selection: m/z 305.22

Primary Fragmentation: A prominent product ion would be expected at m/z 289.23, corresponding to the loss of an oxygen atom (16 Da). This [M+H-16]⁺ ion is essentially the protonated form of Bupivacaine.

Further Fragmentation: The ion at m/z 289.23 would then be expected to fragment in a manner similar to Bupivacaine itself, yielding characteristic ions such as the one resulting from the cleavage of the butyl group or fragmentation of the piperidine ring.

This fragmentation pattern, particularly the initial loss of 16 Da, serves as strong evidence for the presence of the N-oxide functionality, thereby confirming the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the molecular structure of a compound by analyzing its vibrational modes. For this compound, the spectra would be complex, exhibiting characteristic peaks corresponding to its various structural components.

The introduction of the N-oxide functional group would lead to distinct vibrational modes compared to the parent bupivacaine molecule. A notable feature in the IR spectrum would be the N-O stretching vibration, which is typically observed in the 950-970 cm⁻¹ region for tertiary amine N-oxides. The presence of the hydrochloride salt would influence the amine region, showing broad absorptions characteristic of ammonium (B1175870) salts.

Key expected vibrational bands for this compound would include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching: Below 3000 cm⁻¹

Amide N-H stretching: Around 3200-3400 cm⁻¹

Amide C=O stretching (Amide I band): Approximately 1650-1680 cm⁻¹

Amide N-H bending (Amide II band): Around 1550 cm⁻¹

Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region

N-O stretching: Expected around 950-970 cm⁻¹

A comparative analysis with the spectrum of bupivacaine hydrochloride would be crucial for definitively assigning the N-oxide related vibrations. osti.govnih.govresearchgate.net

Interactive Data Table: Expected IR and Raman Vibrational Modes

Vibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Functional Group Assignment
N-H Stretch~3250~3250Amide
Aromatic C-H Stretch>3000>30002,6-dimethylphenyl group
Aliphatic C-H Stretch<3000<3000Butyl and piperidine groups
C=O Stretch (Amide I)~1670~1670Amide carbonyl
Aromatic Ring Stretch~1600, ~1470~1600, ~14702,6-dimethylphenyl group
N-H Bend (Amide II)~1550Weak or absentAmide
CH₂/CH₃ Bending~1450~1450Butyl and piperidine groups
N-O Stretch~960~960Tertiary Amine N-Oxide
Ring BreathingNot specifiedStrongPiperidine and aromatic rings

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores. The primary chromophore in this compound is the 2,6-dimethylphenyl group attached to the amide nitrogen.

The introduction of the N-oxide group can influence the electronic environment of the molecule, potentially causing a shift in the absorption maximum (λmax) compared to bupivacaine. N-oxide moieties themselves can exhibit electronic transitions. researchgate.netdoaj.org The spectrum would likely be characterized by π → π* transitions associated with the aromatic ring. The position and intensity of the absorption bands would be sensitive to the solvent used for the analysis due to solvatochromic effects. researchgate.netdoaj.org

Interactive Data Table: Expected UV-Vis Absorption Data

Solvent SystemExpected λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Electronic Transition Type
Methanol (B129727)~263Not availableπ → π
Water (pH 7.4)~271Not availableπ → π

Note: The exact λmax and ε values would need to be determined experimentally.

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

Interactive Data Table: Hypothetical Crystallographic Data

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicA common crystal system for organic salts.
Space GroupP2₁/cA frequently observed space group.
a (Å)10.5Unit cell dimension.
b (Å)15.2Unit cell dimension.
c (Å)12.8Unit cell dimension.
β (°)98.5Unit cell angle.
Volume (ų)2025Volume of the unit cell.
Z4Number of molecules per unit cell.
Calculated Density (g/cm³)1.120Density derived from crystallographic data.

Note: These are example values and would require experimental determination.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with a chemical formula of C₁₈H₂₉ClN₂O₂, this analysis would verify the empirical formula and the purity of the synthesized compound.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the stoichiometry of the salt.

Interactive Data Table: Elemental Composition of C₁₈H₂₉ClN₂O₂

ElementAtomic WeightNumber of AtomsTotal WeightPercentage (%)
Carbon (C)12.01118216.19863.43
Hydrogen (H)1.0082929.2328.58
Chlorine (Cl)35.453135.45310.40
Nitrogen (N)14.007228.0148.22
Oxygen (O)15.999231.9989.39
Total 340.895 100.00

Theoretical percentages are based on a molecular weight of 340.89 g/mol . lgcstandards.com

Chemical Stability and Degradation Pathways of Bupivacaine N Oxide Hydrochloride Salt

Investigation of Chemical Stability under Controlled Environmental Conditions

The stability of Bupivacaine (B1668057) N-Oxide Hydrochloride Salt is intrinsically linked to the degradation of its parent compound, bupivacaine. Forced degradation studies on bupivacaine provide significant insights into the conditions under which the N-oxide is formed.

Oxidative stress is a primary factor leading to the formation of Bupivacaine N-Oxide. Studies have shown that bupivacaine is susceptible to degradation when exposed to oxidizing agents. For instance, treatment of bupivacaine with hydrogen peroxide results in significant degradation, with Bupivacaine N-Oxide being a notable product. cjhp-online.ca This process involves the oxidation of the tertiary amine in the piperidine (B6355638) ring of the bupivacaine molecule. The presence of reactive oxygen species can initiate this transformation, highlighting the importance of protecting bupivacaine formulations from oxidative environments. cjhp-online.canih.gov In a study on a bupivacaine formulation, the Bupivacaine N-oxide degradation product was observed to increase in vials that were not protected from environmental exposure. googleapis.com

The stability of bupivacaine and, by extension, the formation of its N-oxide, is influenced by pH. While bupivacaine shows relative stability under acidic conditions, it is more prone to degradation in alkaline environments. cjhp-online.ca Some studies indicate that under acidic conditions, particularly with strong acids like trifluoroacetic acid, degradation of similar local anesthetics like lidocaine (B1675312) can occur, with N-oxide formation being a possible pathway. nih.gov Conversely, alkaline hydrolysis of bupivacaine can lead to the formation of various degradation products, including 2,6-dimethylaniline (B139824). nih.gov While direct studies on the hydrolysis of Bupivacaine N-Oxide Hydrochloride Salt are limited, the conditions favoring the degradation of the parent compound suggest that extreme pH levels could also impact the stability of the N-oxide derivative.

Thermal stress is another critical factor in the stability of pharmaceutical compounds. Bupivacaine has been found to be unstable under accelerated storage conditions, which typically involve elevated temperatures (e.g., 40°C) and humidity. nih.gov Under such conditions, the formation of degradation impurities, including Bupivacaine N-oxide, has been observed. nih.gov Thermal degradation studies are crucial for determining the shelf-life and storage requirements of bupivacaine formulations to minimize the formation of such impurities.

Stress ConditionEffect on BupivacaineResulting Formation of Bupivacaine N-Oxide
Oxidative Significant degradationFormation of N-oxide is a primary pathway.
Acidic Hydrolysis Relatively stablePotential for N-oxide formation with strong acids.
Alkaline Hydrolysis Prone to degradationLeads to various degradation products.
Photolytic Susceptible to degradationPotential for N-oxide formation.
Thermal Unstable at elevated temperaturesFormation of N-oxide observed.

Identification and Comprehensive Characterization of Degradation Products of this compound

Bupivacaine N-Oxide has been isolated and characterized as a degradation impurity of bupivacaine. nih.gov Its chemical structure is 1-butyl-2-((2,6-dimethylphenyl)carbamoyl)piperidine 1-oxide. clearsynth.comcymitquimica.com Analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) are employed to detect and quantify this impurity in bupivacaine samples. nih.gov The availability of a reference standard for this compound is essential for accurate analytical method development, validation, and quality control of bupivacaine drug products. lgcstandards.comsynzeal.com

Other identified degradation products of bupivacaine under various stress conditions include 2,6-dimethylaniline, which is formed through alkaline degradation. nih.gov

Mechanistic Elucidation of Chemical Degradation Reactions

The primary degradation mechanism leading to the formation of Bupivacaine N-Oxide is the oxidation of the tertiary nitrogen atom within the piperidine ring of the bupivacaine molecule. This reaction is typically facilitated by reactive oxygen species.

The hydrolysis of the amide linkage in bupivacaine represents another significant degradation pathway, particularly under basic conditions, which can lead to the formation of 2,6-dimethylaniline and the corresponding piperidine carboxylic acid derivative.

Oxidation: Bupivacaine → Bupivacaine N-Oxide

Hydrolysis (Amide Bond Cleavage): Bupivacaine → 2,6-dimethylaniline + 1-butylpiperidine-2-carboxylic acid

Further degradation of Bupivacaine N-Oxide itself would likely involve cleavage of the amide bond or other transformations, but specific studies on its degradation pathways are not widely available.

Kinetic Modeling of Degradation Processes

The comprehensive understanding of the stability of this compound necessitates a thorough investigation of its degradation kinetics. Kinetic modeling provides a mathematical framework to describe the rate at which the compound degrades under various conditions, such as temperature, pH, and light exposure. This allows for the prediction of its shelf-life and the identification of conditions that minimize degradation. While specific kinetic studies on this compound are not extensively available in publicly accessible literature, the degradation kinetics can be inferred from studies on structurally related compounds, particularly other local anesthetics and amine N-oxides.

The degradation of this compound can theoretically proceed through several pathways, including hydrolysis of the amide bond, thermal decomposition, and photodecomposition. Each of these degradation routes would be expected to follow a specific kinetic model, typically zero-order, first-order, or second-order kinetics.

Forced degradation studies are a common approach to investigate the chemical stability of pharmaceutical compounds. These studies involve subjecting the compound to stress conditions such as heat, light, humidity, and acidic or basic environments journalcra.com. While some studies have focused on the forced degradation of bupivacaine and other local anesthetics like ropivacaine (B1680718) and mepivacaine, they primarily identify the degradation products rather than detailing the kinetic models of the degradation processes journalcra.comnih.gov.

General Principles of N-Oxide Degradation Kinetics:

Amine N-oxides, as a class of compounds, can undergo thermal decomposition. These reactions, such as the Meisenheimer rearrangement and Cope elimination, are typically intramolecular and often follow first-order kinetics nih.gov. For instance, studies on the thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide, a compound with a piperidine ring similar to bupivacaine's, demonstrated that the reaction follows first-order kinetics researchgate.netrsc.orgresearchgate.net. The rate of this rearrangement is influenced by the solvent, with different kinetic parameters observed in aprotic versus protic solvents rsc.orgresearchgate.net. It is plausible that the thermal degradation of this compound could follow a similar first-order kinetic model, although specific experimental data is required for confirmation.

Hydrolytic and Photodegradation Kinetics:

Photodegradation is another potential degradation pathway. Studies on the natural degradation of local anesthetics like ropivacaine and lidocaine upon exposure to sunlight indicate that these molecules are susceptible to photolytic decomposition researchgate.net. The kinetics of photodegradation can be complex and may not follow simple zero- or first-order models, as they depend on factors like the intensity of light and the presence of photosensitizers.

Oxidative Degradation:

Data on Structurally Related Compounds:

To illustrate the types of kinetic data that would be relevant for this compound, the following tables summarize hypothetical and analogous kinetic parameters for degradation processes based on general knowledge of similar compounds. It is crucial to note that these are not experimental values for this compound and serve for illustrative purposes only.

Table 1: Hypothetical Kinetic Data for Thermal Degradation of this compound Following a First-Order Model.

Temperature (°C)Rate Constant (k) (s⁻¹)Half-life (t½) (hours)
501.5 x 10⁻⁷1283
604.5 x 10⁻⁷428
701.2 x 10⁻⁶160
803.0 x 10⁻⁶64

Note: Data are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Table 2: Illustrative Kinetic Parameters for Hydrolysis of an Amide Local Anesthetic at 37°C.

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)
30.05
50.01
70.02
90.08

Note: This table illustrates the pH-dependent nature of hydrolysis for a typical amide local anesthetic. The specific values are not representative of this compound.

Analytical Methodologies for Chemical Analysis of Bupivacaine N Oxide Hydrochloride Salt

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical procedures for Bupivacaine (B1668057) N-Oxide Hydrochloride Salt, providing the necessary selectivity and sensitivity to distinguish it from its parent compound, Bupivacaine, and other related substances. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, while Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer alternative approaches for specific analytical challenges.

HPLC is a versatile and widely adopted method for the analysis of Bupivacaine and its related compounds, including the N-oxide form. googleapis.compsu.eduresearchgate.netnih.govscispace.com The development of a robust and reliable HPLC method is critical for accurate quantification and is a key component of regulatory submissions for pharmaceutical products. googleapis.comsynzeal.com

The choice of stationary and mobile phases is fundamental to achieving effective separation in HPLC. For the analysis of Bupivacaine and its N-oxide, reversed-phase chromatography is the most common approach.

Stationary Phases: Chemically bonded silica-based columns are the standard for reversed-phase HPLC.

C18 (Octadecylsilyl): This is the most widely used stationary phase due to its hydrophobicity, which provides excellent retention for a broad range of molecules, including Bupivacaine and its N-oxide. psu.eduresearchgate.netscispace.com Columns such as the Waters RP-C18 and Shimadzu C-18 have been successfully employed. researchgate.netscispace.com

C8 (Octylsilyl): C8 columns are less hydrophobic than C18 and can be used to achieve shorter retention times if the analytes are too strongly retained on a C18 column.

Primesep B: This is a mixed-mode stationary phase that can provide alternative selectivity through a combination of reversed-phase and ion-exchange mechanisms. sielc.com

Chiral Stationary Phases: For the separation of enantiomers of Bupivacaine, chiral stationary phases are necessary. While not directly specified for the N-oxide in the provided results, the principles of chiral separation would apply if the N-oxide retains its chiral center.

Mobile Phase Systems: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, often with a buffer to control the pH.

Organic Solvents: Acetonitrile (B52724) is a frequently used organic modifier due to its low viscosity and UV transparency. psu.eduresearchgate.netscispace.com Methanol (B129727) can also be used.

Aqueous Phase and Buffers: The pH of the mobile phase is a critical parameter as it affects the ionization state of the analyte and thus its retention. For Bupivacaine and its N-oxide, which are basic compounds, an acidic pH is often used to ensure they are in their protonated form.

Phosphate buffers are commonly used to maintain a stable pH. jocpr.comresearchgate.netnih.gov

Additives like ortho-phosphoric acid (OPA) or ammonium (B1175870) formate (B1220265) can also be used to control pH and improve peak shape. scispace.comsielc.com

A representative mobile phase composition for the analysis of Bupivacaine hydrochloride involves a mixture of a pH 6.5 buffer and acetonitrile in a 50:50 ratio. researchgate.net Another method utilizes a mobile phase of acetonitrile and 0.1% ortho-phosphoric acid (pH 2.04). scispace.com

Depending on the complexity of the sample matrix and the number of analytes, either an isocratic or a gradient elution program can be developed.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. This approach is simpler and more robust, making it suitable for routine quality control analysis where the separation of a few key components is required. A simple isocratic method for Bupivacaine hydrochloride has been developed using a mobile phase of buffer and acetonitrile (50:50) at a constant flow rate. researchgate.net

Gradient Elution: When analyzing samples containing compounds with a wide range of polarities, such as Bupivacaine and its more polar N-oxide metabolite, a gradient elution program is often necessary. This involves changing the composition of the mobile phase during the run, typically by increasing the proportion of the organic solvent. This allows for the elution of weakly retained compounds early in the run, while ensuring that strongly retained compounds are eluted in a reasonable time with good peak shape. A gradient reversed-phase HPLC method has been developed for the determination of Bupivacaine in human plasma. psu.edu

Table 1: Example HPLC Elution Programs for Bupivacaine Analysis

Elution ModeMobile Phase CompositionApplicationReference
IsocraticpH 6.5 Buffer : Acetonitrile (50:50)Estimation of Bupivacaine HCl in pharmaceutical dosage forms researchgate.net
IsocraticAcetonitrile : 0.1% Ortho Phosphoric Acid (69.45:30.55)Quantification of Bupivacaine HCl in bulk and lipid carriers scispace.com
GradientWater with 1 ml/L Triethylamine (pH 2.5) and AcetonitrileDetermination of Bupivacaine in human plasma psu.edu

The final step in HPLC method development is the selection and optimization of the detection method.

UV/Vis Detection: Ultraviolet (UV) detection is the most common method due to its simplicity and robustness. The selection of the detection wavelength is based on the UV spectrum of the analyte. For Bupivacaine and its N-oxide, detection is often performed in the range of 210-230 nm to maximize sensitivity. researchgate.netscispace.comresearchgate.netnih.gov A PDA (Photodiode Array) detector is advantageous as it can acquire the entire UV spectrum of the eluting peaks, which aids in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly selective and sensitive detection method. MS detection is particularly useful for the analysis of complex matrices like biological fluids and for the definitive identification of metabolites and degradation products. It offers structural information based on the mass-to-charge ratio of the ions, which is invaluable for impurity profiling.

Table 2: Detection Parameters for HPLC Analysis of Bupivacaine

DetectorWavelength/ModeApplicationReference
PDA220 nmEstimation of Bupivacaine HCl researchgate.net
UV214 nmQuantification of Bupivacaine HCl scispace.com
UV210 nmStability determination of Bupivacaine HCl researchgate.netnih.gov
MSVariesIdentification and quantification in complex matrices

Gas Chromatography (GC) is another powerful separation technique, but its application to Bupivacaine N-Oxide Hydrochloride Salt is more limited than HPLC. Due to the low volatility and polar nature of the N-oxide, direct analysis by GC is challenging.

Typically, GC analysis of such compounds requires a derivatization step to convert the non-volatile analyte into a more volatile and thermally stable derivative. For Bupivacaine, GC methods have been developed for its determination in plasma. nih.govnih.gov These methods often involve extraction and may use a nitrogen-selective detector for enhanced sensitivity and selectivity. nih.gov

For Bupivacaine N-Oxide, a similar derivatization strategy would likely be necessary. However, the presence of the N-oxide group adds complexity to the derivatization chemistry. Alternatively, GC could be employed to analyze for volatile degradation products of Bupivacaine N-Oxide that may not be readily detectable by HPLC.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. jocpr.com SFC offers several advantages for the analysis of certain compounds, including Bupivacaine N-Oxide.

Analysis of Polar Compounds: While traditionally used for non-polar compounds, modern SFC with the use of co-solvents can effectively separate polar molecules. The N-oxide group increases the polarity of the Bupivacaine molecule, making SFC a potentially suitable technique.

Chiral Separations: SFC is particularly well-suited for chiral separations and is often faster and more efficient than chiral HPLC. If the stereochemical integrity of Bupivacaine N-Oxide is of interest, chiral SFC would be a powerful analytical tool.

Reduced Solvent Consumption: SFC primarily uses compressed CO2, which is less expensive and less toxic than the organic solvents used in HPLC, making it a "greener" analytical technique. jocpr.com

While specific applications of SFC for the analysis of this compound are not widely reported in the literature, the properties of the technique suggest it holds promise, especially for chiral separations and as a complementary technique to HPLC for complex separation challenges.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary electrophoresis (CE) is a powerful analytical technique that separates molecules based on their charge and size. youtube.com It offers high efficiency, short analysis times, and requires minimal sample and reagent volumes, making it a valuable tool for the analysis of drugs and their metabolites. youtube.comnih.gov Capillary Zone Electrophoresis (CZE), a mode of CE, separates ionized molecules in a free solution within a capillary based on their electrophoretic mobility. youtube.com

CE has been successfully applied to the chiral separation of Bupivacaine enantiomers, demonstrating its potential for analyzing structurally similar compounds. nih.gov This technique could be readily adapted for the analysis of this compound, which, due to the charged N-oxide group, is well-suited for electrophoretic separation. acs.org The separation principle relies on the differential migration of ions under the influence of an electric field. youtube.com The development of a CE method for this compound would involve optimizing parameters such as the background electrolyte composition and pH, applied voltage, and capillary dimensions to achieve the desired separation from the parent drug and other metabolites.

Hyphenated Techniques for Comprehensive Chemical Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, are indispensable for the detailed analysis of pharmaceutical compounds and their metabolites in complex matrices. deepdyve.com For this compound, techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide the selectivity and sensitivity required for its identification, characterization, and quantification. nih.govaltasciences.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for analyzing metabolites like Bupivacaine N-Oxide due to its high sensitivity and specificity, particularly in biological samples. researchgate.net The technique separates the analyte from other matrix components using high-performance liquid chromatography (HPLC) before detection by a tandem mass spectrometer, which provides structural information and enables precise quantification. nih.gov

Research Findings and Methodological Considerations:

A significant challenge in the analysis of N-oxide metabolites is their potential for in-vitro conversion back to the parent drug during sample processing. Research has shown that Bupivacaine N-Oxide is susceptible to such degradation, particularly in hemolyzed plasma, which can lead to an overestimation of the parent compound, bupivacaine. altasciences.comaltasciences.com

Studies have investigated various sample preparation strategies to mitigate this conversion. One key approach involves the careful selection of the protein precipitation solvent. altasciences.comaltasciences.com It was discovered that using acetonitrile (ACN) for protein precipitation resulted in significantly less conversion of Bupivacaine N-Oxide compared to methanol (MeOH).

Key Findings on Bupivacaine N-Oxide Stability During Sample Preparation: altasciences.comaltasciences.com

In standard plasma: Conversion to bupivacaine was minimal (<1%) when using either Methanol or Acetonitrile.

In hemolyzed plasma: A dramatic difference was observed.

Using Methanol as the precipitating solvent led to 100% conversion of the N-oxide back to bupivacaine.

Using Acetonitrile as the precipitating solvent reduced this conversion to less than 5% .

These findings underscore the critical importance of method development and validation for N-oxide metabolites, ensuring that the analytical process accurately reflects the true concentrations in the sample. altasciences.com Chromatographic separation of the N-oxide from the parent drug is essential to avoid analytical interference from potential in-source fragmentation or degradation. altasciences.com

Interactive Data Table: Effect of Extraction Solvent on Bupivacaine N-Oxide Conversion in Hemolyzed Plasma

Sample MatrixProtein Precipitation SolventConversion to BupivacaineSource(s)
Hemolyzed Plasma (5%)Methanol (MeOH)100% altasciences.com, altasciences.com
Hemolyzed Plasma (5%)Acetonitrile (ACN)< 5% altasciences.com, altasciences.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of drug metabolites. It involves separating volatile and thermally stable compounds in a gas chromatograph before detection by a mass spectrometer. nih.gov While direct analysis of the hydrochloride salt is not typical, the free base form of Bupivacaine N-Oxide and other metabolites can be analyzed following an appropriate extraction and, if necessary, derivatization.

Research Findings and Methodological Considerations:

Research on the analysis of bupivacaine and its five major metabolites using capillary gas chromatography provides a strong foundation for developing methods for Bupivacaine N-Oxide. nih.govresearchgate.net These studies focus on optimizing separation and detection parameters.

Sample Preparation: Solid-phase extraction (SPE) is a common and effective technique for extracting bupivacaine and its metabolites from plasma. nih.gov Investigations into different SPE sorbents found that divinyl-polystyrene based phases (ENV+) provided high recovery rates (82-120%) for the suite of metabolites studied. nih.govresearchgate.net

Chromatographic Separation: The choice of GC column is critical for achieving baseline separation. Studies comparing various columns showed that nonpolar dimethylpolysiloxane columns (such as Ultra1 and CP-Sil) offered good peak symmetry and a complete separation of bupivacaine and its metabolites within a short analysis time of 9 minutes. nih.govresearchgate.net

Injection Temperature: The thermal stability of the analytes must be considered. For bupivacaine metabolites, an optimal injector temperature was found to be 280°C, as higher temperatures could lead to degradation. researchgate.net

Detection: GC-MS operating in the positive chemical ionization (PCI) mode has been shown to provide high sensitivity, with limits of detection in the range of 0.13-0.16 pmol for bupivacaine metabolites. nih.govresearchgate.net A nitrogen-selective detector (NPD) can also be used to ensure good selectivity and high sensitivity. nih.gov

Interactive Data Table: Exemplar GC-MS Parameters for Bupivacaine Metabolite Analysis

ParameterConditionSource(s)
Sample Preparation
TechniqueSolid-Phase Extraction (SPE) nih.gov, researchgate.net
SorbentDivinyl-polystyrene (ENV+) nih.gov, researchgate.net
Gas Chromatography
Column TypeNonpolar (e.g., dimethylpolysiloxane) nih.gov, researchgate.net
Injector Temperature280°C researchgate.net
Analysis Time~9 minutes nih.gov, researchgate.net
Mass Spectrometry
Ionization ModePositive Chemical Ionization (PCI) nih.gov, researchgate.net
Limit of Detection0.13-0.16 pmol nih.gov, researchgate.net

Theoretical and Computational Chemistry Studies of Bupivacaine N Oxide Hydrochloride Salt

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. For Bupivacaine (B1668057) N-Oxide Hydrochloride Salt, these methods can reveal details about its geometry, stability, and reactive sites.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating thermodynamic properties. For Bupivacaine N-Oxide Hydrochloride Salt, DFT calculations, likely employing a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation.

The key structural feature introduced by N-oxidation is the N⁺-O⁻ bond on the piperidine (B6355638) ring. This bond is highly polar and dative in nature. nih.gov Theoretical calculations predict that the introduction of the oxygen atom leads to a downfield shift in the NMR spectra for adjacent protons and carbons compared to the parent amine. nih.gov The N-O bond itself would exhibit a characteristic vibrational frequency in the infrared spectrum, typically around 930-970 cm⁻¹. nih.gov

DFT calculations would provide precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's geometry. The protonation of the N-oxide by hydrochloric acid to form a hydroxyammonium (B8646004) species is less likely, as the pKa of amine oxides is typically around 4-5, meaning the zwitterionic N⁺-O⁻ form would dominate at physiological pH. nih.gov Instead, the hydrochloride salt likely involves the protonation of the tertiary amine of the piperidine ring, with the chloride ion balancing the charge. However, for the N-oxide metabolite, the most basic site is the N-oxide oxygen itself. The interaction with HCl would lead to the formation of a hydroxylammonium chloride salt.

A theoretical DFT study on bupivacaine has highlighted the significance of electronic parameters in understanding its reactivity. su.edu.lyresearchgate.net For the N-oxide derivative, similar calculations would be crucial. The table below presents hypothetical, yet representative, data that could be obtained from such a DFT analysis.

Interactive Table 1: Predicted Ground State Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
N⁺-O⁻ Bond Length~1.38 ÅShorter than a typical N-O single bond, indicating partial double bond character.
C-N-O Bond Angle~115°Reflects the steric and electronic environment around the nitrogen atom.
Dipole Moment~5.0 - 6.0 DHigher than the parent bupivacaine, indicating increased polarity due to the N-O bond. nih.gov
Energy of Formation- (Value) kcal/molA negative value indicates a thermodynamically stable compound.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for identifying the sites on a molecule that are most susceptible to electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions (negative potential) are rich in electrons and prone to electrophilic attack, while blue regions (positive potential) are electron-deficient and attract nucleophiles.

For this compound, the MEP map would show a significant region of negative potential around the N-oxide oxygen atom, making it a prime site for hydrogen bonding and interaction with electrophiles. The hydrogen atom attached to the protonated amine (or the N-oxide oxygen) and the hydrogens of the aromatic ring would exhibit positive potential, marking them as sites for nucleophilic interaction. The presence of the chloride ion would create a large, diffuse region of negative potential in the surrounding space. This analysis is crucial for predicting how the molecule will interact with water, biological macromolecules, and other reagents.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

In a theoretical study of bupivacaine, the HOMO and LUMO energies were calculated to understand its electronic behavior. researchgate.net For this compound, the introduction of the highly electronegative oxygen atom in the N-oxide group would be expected to lower the energy of both the HOMO and LUMO compared to the parent bupivacaine. The HOMO would likely be localized on the π-system of the dimethylphenyl ring and the lone pairs of the N-oxide oxygen, while the LUMO would be distributed over the aromatic ring and the carbonyl group. The precise energies and the resulting HOMO-LUMO gap would be determined via quantum chemical calculations.

Interactive Table 2: Predicted Frontier Molecular Orbital Properties

ParameterPredicted Value (eV)Implication for Reactivity
HOMO Energy-6.5 to -7.5Indicates electron-donating capability.
LUMO Energy-1.0 to -2.0Indicates electron-accepting capability.
HOMO-LUMO Gap4.5 to 6.5A relatively large gap suggests good kinetic stability.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. frontiersin.org This allows for the study of conformational changes and interactions with the solvent environment, such as water. MD simulations have been successfully applied to study other local anesthetics like lidocaine (B1675312) hydrochloride in aqueous solutions. nih.gov

Prediction of Reaction Mechanisms and Transition States for Formation and Degradation Pathways

Computational chemistry can be used to map out the potential chemical reactions a molecule might undergo, including its formation and degradation. This involves calculating the potential energy surface for a reaction, identifying the structures of transition states, and determining the activation energies.

The formation of Bupivacaine N-Oxide would occur via the oxidation of the tertiary nitrogen atom of the piperidine ring in the parent bupivacaine molecule. This is a common metabolic pathway for tertiary amines. Computational modeling could elucidate the precise mechanism, for instance, whether it proceeds via a direct oxygen transfer from an enzyme like cytochrome P450.

Degradation pathways could include the reduction of the N-oxide back to the tertiary amine, a common biotransformation for N-oxides. nih.gov Other potential degradation routes could involve cleavage of the amide bond or further hydroxylation on the aromatic or piperidine rings, consistent with known metabolic pathways of bupivacaine. nih.govijfmts.com By calculating the transition state energies for these hypothetical pathways, computational studies can predict which degradation routes are most energetically favorable.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. mdpi.com These models create a mathematical relationship between calculated molecular descriptors and an experimentally measured property. QSPR has been effectively used to model properties of piperidine derivatives. tandfonline.comnih.govnih.gov

To develop a QSPR model for chemical attributes of this compound and related compounds, a dataset of molecules with known properties (e.g., water solubility, partition coefficient (logP), melting point) would be assembled. For each molecule, a wide range of descriptors would be calculated, including:

Topological descriptors: Based on the 2D graph of the molecule.

Physicochemical descriptors: Such as molecular weight, logP, and molar refractivity.

Electronic descriptors: Derived from quantum chemical calculations, like HOMO/LUMO energies and dipole moment.

3D descriptors: Related to the molecule's shape and surface area.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is built that best correlates the descriptors with the property of interest. nih.gov

Interactive Table 3: Example of a Hypothetical QSPR Model for Water Solubility

Model ComponentDescription / Value
Predicted Property LogS (logarithm of water solubility)
Model Equation LogS = c0 + c1(TPSA) + c2(logP) + c3*(RotatableBonds)
Descriptors Used Topological Polar Surface Area (TPSA), Partition Coefficient (logP), Number of Rotatable Bonds
Statistical Validation R² > 0.85, Q² > 0.70

Such a model, once validated, could be used to predict the solubility of new, unsynthesized derivatives, guiding further chemical research by focusing on structures with desirable physicochemical properties.

Formation and Detection of Bupivacaine N Oxide As a Chemical Byproduct or Metabolite in a Non Biological Context

Investigation of Chemical Oxidation Pathways Leading to Bupivacaine (B1668057) N-Oxide Formation from Bupivacaine

The formation of Bupivacaine N-oxide from its parent compound, bupivacaine, is primarily a result of oxidation of the tertiary amine within the piperidine (B6355638) ring. This transformation can occur during the synthesis of bupivacaine or as a degradation process when the drug substance is exposed to oxidizing conditions.

Forced degradation studies are instrumental in elucidating the pathways of such degradation products. jocpr.comrasayanjournal.co.in In these studies, bupivacaine is subjected to various stress conditions, including oxidative stress, to intentionally induce the formation of degradation products. One common method involves exposing the drug substance to hydrogen peroxide (H₂O₂). jocpr.com The lone pair of electrons on the nitrogen atom of the piperidine ring in the bupivacaine molecule nucleophilically attacks the oxygen atom of the oxidizing agent, leading to the formation of the N-oxide.

The general mechanism for the N-oxidation of a tertiary amine by a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is a common reagent for such transformations, involves a concerted reaction. organic-chemistry.orgmasterorganicchemistry.com The peroxy acid delivers an oxygen atom to the nitrogen of the amine, forming the N-oxide and the corresponding carboxylic acid as a byproduct. While the specific kinetics and mechanism with bupivacaine may have unique aspects, this general pathway is the fundamental chemical transformation.

Research has shown that bupivacaine is unstable under accelerated storage conditions of 40°C and 75% relative humidity, leading to the formation of degradation impurities, including those with a molecular ion corresponding to Bupivacaine N-oxide. researchgate.netresearchgate.net

Table 1: Common Oxidizing Agents in the Formation of Amine N-Oxides

Oxidizing Agent Description
Hydrogen Peroxide (H₂O₂) A common and relatively mild oxidizing agent used in forced degradation studies to simulate oxidative stress.
meta-Chloroperoxybenzoic Acid (m-CPBA) A widely used peroxy acid in organic synthesis for the efficient oxidation of amines to N-oxides. organic-chemistry.org
Ozone (O₃) A powerful oxidizing agent that can lead to the formation of N-oxides.
Peroxyacetic Acid Another peroxy acid that can be used for N-oxidation reactions.

Analytical Methodologies for Detection and Quantification in Complex Chemical Mixtures

The detection and quantification of Bupivacaine N-oxide in complex chemical mixtures, such as reaction monitoring or in finished drug products, require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique.

A stability-indicating HPLC method is crucial for separating the N-oxide from the parent bupivacaine and other potential impurities. jocpr.comrasayanjournal.co.in Such methods often utilize a C18 reversed-phase column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govjocpr.com Detection can be achieved using a UV detector, as both bupivacaine and its N-oxide possess chromophores that absorb UV light. jocpr.com

For more definitive identification and sensitive quantification, Mass Spectrometry (MS) is employed. Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) provide high specificity and low detection limits. researchgate.netpsu.eduphmethods.net In a recent study, an LC-MS method was developed and validated to quantify two degradation impurities of bupivacaine, which were confirmed to be stereoisomers of Bupivacaine N-oxide. researchgate.netresearchgate.net The method utilized a C18 column with an isocratic elution of water and methanol, and the limits of quantitation for the two impurities were 0.89 ng and 0.65 ng, respectively. researchgate.net

Table 2: Exemplary HPLC and LC-MS Methods for Bupivacaine and its Degradation Products

Method Column Mobile Phase Detection Application
RP-HPLC jocpr.com C18, 50 x 4.6mm, 1.8µm 0.2M pH 6.8 Phosphate buffer, Acetonitrile, and Milli Q water (5:40:650 v/v/v) UV at 234 nm Stability-indicating assay of Bupivacaine
LC-MS researchgate.net C18 reversed-phase (4.6 × 150 mm, 5 µm) Isocratic elution with water and methanol MS Quantification of Bupivacaine degradation impurities

Strategies for Minimizing Bupivacaine N-Oxide Formation in Chemical Processes

Minimizing the formation of Bupivacaine N-oxide during synthesis and storage is critical for ensuring the quality and safety of the drug product. Several strategies can be employed to control this oxidative degradation pathway.

One primary approach is the control of the chemical environment . Since oxidation is often pH-dependent, maintaining an appropriate pH during synthesis and in the final formulation can significantly reduce the rate of N-oxide formation. For many amines, the protonated form is less susceptible to oxidation.

The exclusion of oxygen is another effective strategy. This can be achieved by processing and storing the drug substance and product under an inert atmosphere, such as nitrogen or argon. Packaging materials with low oxygen permeability should also be selected.

The use of antioxidants can be considered to scavenge reactive oxygen species or other oxidizing agents that may be present as impurities. However, the choice of antioxidant must be carefully evaluated for compatibility with the drug substance and its intended use. For parenteral products, the selection of suitable antioxidants is particularly stringent.

Controlling the presence of metal ions is also important, as transition metals can catalyze oxidation reactions. The use of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can help to sequester these metal ions and inhibit their catalytic activity. researchgate.net

Finally, optimization of process parameters during synthesis, such as reaction temperature and time, can help to minimize the formation of unwanted byproducts, including the N-oxide. Careful selection of reagents and solvents with low levels of peroxide impurities is also crucial. nih.gov

Table 3: Strategies for Minimizing N-Oxide Formation

Strategy Description
pH Control Maintaining an optimal pH to reduce the reactivity of the amine group towards oxidation.
Inert Atmosphere Processing and storing under nitrogen or argon to exclude oxygen.
Antioxidants Addition of suitable antioxidants to scavenge oxidizing species.
Chelating Agents Use of agents like EDTA to sequester catalytic metal ions. researchgate.net

Conclusion and Future Directions in Chemical Research on Bupivacaine N Oxide Hydrochloride Salt

Synthesis of Key Academic Findings in Bupivacaine (B1668057) N-Oxide Hydrochloride Salt Chemistry

Currently, the body of academic literature focused exclusively on Bupivacaine N-Oxide Hydrochloride Salt is minimal. The compound's characterization is largely confined to data provided by commercial suppliers of chemical standards. synzeal.comlgcstandards.comveeprho.com Its primary documented application is as an analytical standard for method development, validation, and quality control during the production of bupivacaine. synzeal.com

The available data confirms its identity and basic properties, which are summarized below.

Interactive Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 1-Butyl-1-oxido-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride synzeal.comlgcstandards.com
CAS Number 1796927-05-3 synzeal.comlgcstandards.comveeprho.comchemicalbook.com
Alternate CAS (Free Base) 1346597-81-6 synzeal.comlgcstandards.com
Molecular Formula C₁₈H₂₉ClN₂O₂ lgcstandards.comveeprho.com
Molecular Weight 340.89 g/mol lgcstandards.comveeprho.com

Identification of Emerging Research Frontiers in Synthetic Chemistry and Derivatization

A significant frontier in the study of this compound is the development and optimization of its synthesis. While patents detail numerous routes for the parent compound, bupivacaine—often involving the butylation of an N-(2,6-dimethylphenyl)-2-piperidinecarboxamide precursor—specific protocols for the subsequent N-oxidation are not well-documented in academic literature. google.comgoogle.comnih.gov

Future research should focus on the direct oxidation of the tertiary amine in bupivacaine to its corresponding N-oxide. This presents an opportunity to investigate various oxidizing agents and conditions to achieve high yield and purity. Molecules with N-oxide functionalities are often prepared via straightforward oxidation of the corresponding tertiary amines. nih.govnih.gov

Key research opportunities in synthesis include:

Optimization of Oxidation: Systematic studies using common oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) could establish an efficient and scalable synthesis protocol.

Derivatization Strategies: The bupivacaine scaffold offers multiple sites for modification. Future synthetic work could explore creating novel derivatives by altering substituents on the aromatic ring or the piperidine (B6355638) core before or after the N-oxidation step. nih.govnih.gov Such derivatives would be valuable for structure-activity relationship studies and could lead to compounds with unique physicochemical properties. whiterose.ac.uk

Opportunities for Advanced Analytical Characterization and Methodological Innovations

While HPLC is used for purity assessment, a comprehensive analytical characterization of this compound is an open area for investigation. lgcstandards.com Advanced analytical methods can provide deep insights into its structure and properties.

General knowledge of N-oxides suggests specific analytical signatures to look for. acs.org The introduction of the oxygen atom leads to a downfield shift in the NMR signals of neighboring protons and carbons compared to the parent amine. acs.orglibretexts.orgopenstax.orgpressbooks.pub In infrared spectroscopy, the N⁺-O⁻ bond presents a prominent vibration band, typically around 930-970 cm⁻¹. acs.orgmdpi.com

Future analytical studies could include:

Spectroscopic Analysis: Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the precise chemical shifts and coupling constants, while Infrared (IR) spectroscopy could identify the characteristic N-O stretch. acs.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

X-ray Crystallography: If suitable crystals can be grown, single-crystal X-ray diffraction would offer definitive proof of the three-dimensional structure, including the bond lengths and angles of the N-oxide functional group and its interaction with the hydrochloride counter-ion.

Potential for Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

There is immense potential to understand the chemical behavior of this compound through a combination of experimental and computational methods. Amine oxides can participate in characteristic reactions such as the Cope elimination and Meisenheimer rearrangement, and their stability can be influenced by factors like temperature and the presence of electrophiles. nih.govwikipedia.org

An integrated approach would be particularly powerful:

Experimental Studies: Laboratory experiments could probe the compound's thermal stability, its reactivity as a potential oxidant, and its behavior across different pH ranges. alfa-chemistry.com

Computational Chemistry: Density Functional Theory (DFT) calculations have been successfully used to study the properties of other N-oxides, including their structure, bond dissociation energies, and reaction mechanisms. nih.govresearchgate.networldscientific.comacs.orgnih.gov Applying DFT models to Bupivacaine N-Oxide could predict the N-O bond strength, its electronic structure, and its likely reaction pathways, thereby guiding and rationalizing experimental findings.

Broader Chemical Implications for N-Oxide Compounds in Organic and Analytical Chemistry

A thorough investigation of this compound would contribute to the broader understanding of amine N-oxides, a versatile and increasingly important class of compounds. nih.govnih.govresearchgate.net The N-oxide functional group is highly polar and a strong hydrogen bond acceptor, properties that can dramatically influence a molecule's solubility, membrane permeability, and interactions with biological targets. nih.govacs.orgacs.org

Key roles of N-oxides in chemistry include:

Modulating Physicochemical Properties: N-oxidation is a common strategy in medicinal chemistry to enhance water solubility and alter a drug's pharmacokinetic profile. nih.govacs.org

Bioisosterism: The N-oxide motif can act as a bioisostere for other functional groups, like carbonyls, enabling fine-tuning of a molecule's biological activity. researchgate.net

Synthetic Intermediates and Reagents: N-oxides are used as mild and selective oxidants in various organic transformations and can be intermediates in complex synthetic pathways. nih.govalfa-chemistry.comtandfonline.com

Prodrugs: In some contexts, N-oxides can be reduced in vivo back to the parent amine, making them useful as prodrug moieties that can be activated under specific physiological conditions, such as in hypoxic environments. nih.govacs.org

By undertaking a detailed chemical study of this compound, researchers can not only fill a specific knowledge gap but also enhance the fundamental understanding and application of N-oxide chemistry in both analytical and synthetic domains.

Q & A

Q. Characterization Methods :

  • Spectroscopy : Confirm structural integrity via infrared spectroscopy (IR) to identify functional groups (e.g., N-O stretch at ~1270 cm⁻¹) and UV-Vis spectroscopy for purity assessment .
  • Chromatography : High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess purity and detect impurities (<0.1% threshold) .
  • Elemental Analysis : Verify molecular formula (e.g., C₁₈H₂₈N₂O₂·HCl) and hydration state .

Basic Question: How should researchers address solubility and stability challenges during experimental preparation of this compound?

Answer:

  • Solubility :
    • In vitro : Use polar solvents like DMSO or DMF for initial dissolution, followed by dilution in aqueous buffers (pH 4–6). Avoid organic solvents incompatible with biological assays (e.g., ethanol) .
    • In vivo : For animal studies, pre-formulate in saline or dextrose solutions (e.g., 5% dextrose for intrathecal administration) .
  • Stability :
    • Store as a lyophilized powder at -20°C (stable for 2–3 years) or in solution at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles .

Advanced Question: What experimental designs are optimal for evaluating the NMDA receptor inhibition and ion channel blockade of this compound?

Answer:

  • In Vitro Models :
    • Electrophysiology : Use patch-clamp assays on SCN5A sodium channels (IC₅₀ ~69.5 μM for Bupivacaine) to quantify blockade efficacy .
    • Receptor Binding Assays : Radioligand competition studies (e.g., [³H]MK-801 displacement) to measure NMDA receptor affinity .
  • In Vivo Models :
    • Chronic Pain Models : Rodent neuropathic pain models (e.g., spared nerve injury) with intrathecal administration to assess analgesia duration and motor function preservation .

Advanced Question: How can researchers resolve contradictions in reported IC₅₀ values for Bupivacaine derivatives across studies?

Answer:
Discrepancies in IC₅₀ values (e.g., 69.5 μM vs. higher/lower values) may arise from:

  • Assay Conditions : Variations in pH, temperature, or ion concentrations (e.g., K⁺/Ca²⁺ levels alter channel gating) .
  • Cell Line Specificity : Differences in channel isoform expression (e.g., NaV1.5 vs. NaV1.7) .
  • Data Normalization : Standardize to control compounds (e.g., lidocaine) and validate with dose-response curves (3–5 replicates) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (NFPA Health Hazard Rating = 4) .
  • Ventilation : Use fume hoods for powder handling to avoid inhalation (acute oral toxicity: LD₅₀ ~15 mg/kg in rodents) .
  • Waste Disposal : Collect aqueous waste in sealed containers; avoid environmental release (aquatic chronic toxicity: EC₅₀ <1 mg/L) .

Advanced Question: What methodologies are recommended for comparative studies of this compound with other long-acting local anesthetics?

Answer:

  • Randomized Controlled Trials (RCTs) : Double-blind studies comparing efficacy (e.g., pain scores), duration (e.g., sensory block hours), and side effects (e.g., motor blockade) against ropivacaine or liposomal bupivacaine .
  • Pharmacokinetic Analysis : Measure plasma concentrations via LC-MS/MS to compare bioavailability and metabolic stability .
  • Statistical Power : Use sample sizes ≥50 subjects/group (α=0.05, β=0.2) to detect clinically significant differences .

Basic Question: Which analytical techniques are validated for quantifying impurities in this compound batches?

Answer:

  • HPLC-UV : Use C18 columns with mobile phase (acetonitrile:phosphate buffer, pH 3.0) to resolve degradation products (e.g., hydrolyzed N-oxide) .
  • Heavy Metal Testing : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect Cu²⁺/Fe³⁺ contaminants (<10 ppm) .
  • Loss on Drying : Thermogravimetric analysis (TGA) to ensure ≤0.5% moisture content .

Advanced Question: How can researchers optimize experimental models to study chronic pain modulation using this compound?

Answer:

  • Multimodal Approaches : Combine behavioral tests (e.g., von Frey filaments for mechanical allodynia) with electrophysiological recordings (e.g., dorsal root ganglion neuronal activity) .
  • Dose Escalation Studies : Test 0.125%–0.5% concentrations to balance efficacy and toxicity (e.g., CNS depression thresholds) .
  • Longitudinal Imaging : Utilize in vivo MRI to monitor neuroinflammation changes post-administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.